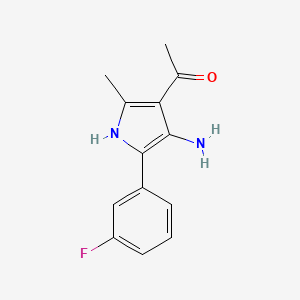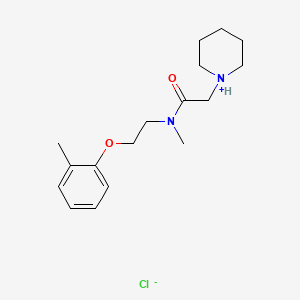
N-Methyl-2-(piperidino)-N-(2-(o-tolyloxy)ethyl)acetamide hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-METHYL-N-[2-(2-METHYLPHENOXY)ETHYL]-2-PIPERIDIN-1-IUM-1-YLACETAMIDECHLORIDE is a complex organic compound with a unique structure that includes a piperidine ring, a phenoxyethyl group, and an acetamide moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-METHYL-N-[2-(2-METHYLPHENOXY)ETHYL]-2-PIPERIDIN-1-IUM-1-YLACETAMIDECHLORIDE typically involves multiple steps, including the formation of the phenoxyethyl group, the introduction of the piperidine ring, and the final acetamide formation. Common reagents used in these reactions include methylating agents, phenoxy compounds, and piperidine derivatives. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability, which are essential for commercial applications. The use of advanced purification techniques, such as chromatography and crystallization, is also common to achieve the desired product specifications .
化学反応の分析
Types of Reactions
N-METHYL-N-[2-(2-METHYLPHENOXY)ETHYL]-2-PIPERIDIN-1-IUM-1-YLACETAMIDECHLORIDE undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions often involve specific solvents, temperatures, and catalysts to optimize the reaction rates and yields .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can result in a wide range of functionalized derivatives .
科学的研究の応用
N-METHYL-N-[2-(2-METHYLPHENOXY)ETHYL]-2-PIPERIDIN-1-IUM-1-YLACETAMIDECHLORIDE has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It is investigated for its potential biological activities, including interactions with enzymes and receptors.
Medicine: It is explored for its potential therapeutic effects, such as anti-inflammatory or analgesic properties.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties
作用機序
The mechanism of action of N-METHYL-N-[2-(2-METHYLPHENOXY)ETHYL]-2-PIPERIDIN-1-IUM-1-YLACETAMIDECHLORIDE involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the observed biological effects. For example, it may inhibit certain enzymes involved in inflammatory processes, thereby reducing inflammation .
類似化合物との比較
Similar Compounds
Similar compounds include other phenoxyethyl derivatives and piperidine-based molecules. Examples include:
- N,N-DIMETHYL-2-(2-METHYLPHENOXY)ETHYLAMINE
- N,N-DIETHYL-2-(2-METHYLPHENOXY)ETHYLAMINE
- N-METHYL-3-(2-METHYLPHENOXY)-N-[3-(2-METHYLPHENOXY)PROPYL]-1-PROPANAMINE .
Uniqueness
N-METHYL-N-[2-(2-METHYLPHENOXY)ETHYL]-2-PIPERIDIN-1-IUM-1-YLACETAMIDECHLORIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound for various research and industrial applications .
特性
CAS番号 |
77791-46-9 |
|---|---|
分子式 |
C17H27ClN2O2 |
分子量 |
326.9 g/mol |
IUPAC名 |
N-methyl-N-[2-(2-methylphenoxy)ethyl]-2-piperidin-1-ium-1-ylacetamide;chloride |
InChI |
InChI=1S/C17H26N2O2.ClH/c1-15-8-4-5-9-16(15)21-13-12-18(2)17(20)14-19-10-6-3-7-11-19;/h4-5,8-9H,3,6-7,10-14H2,1-2H3;1H |
InChIキー |
GLUYXUZKRUFHIN-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=CC=C1OCCN(C)C(=O)C[NH+]2CCCCC2.[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



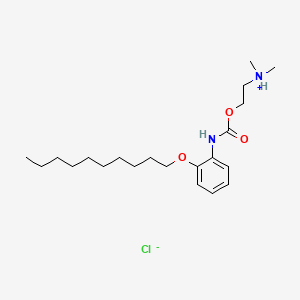
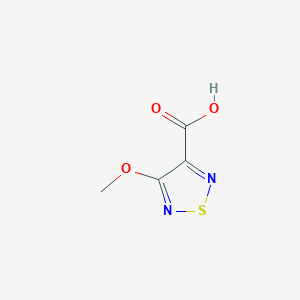
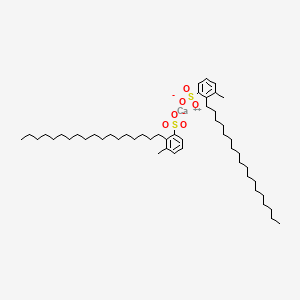

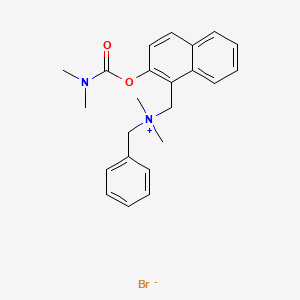

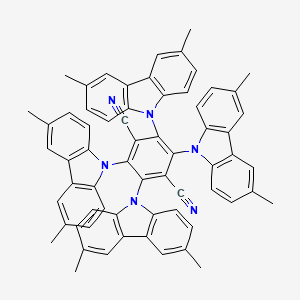
![Decane,1-[(3,7-dimethyl-2,6-octadienyl)oxy]-1-methoxy-,(E)-(9ci)](/img/structure/B13773992.png)
![2-Naphthalenesulfonic acid, 6-amino-5-[[4-[(2-bromo-1-oxo-2-propenyl)amino]-2-sulfophenyl]azo]-4-hydroxy-, disodium salt](/img/structure/B13774001.png)
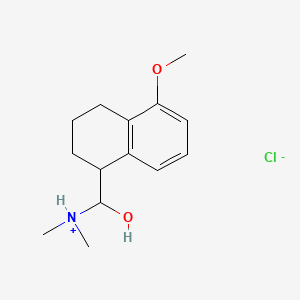
![3-Ethyl-1,2,4,5-tetrahydroazepino[4,5-b]quinoxaline](/img/structure/B13774011.png)

